Cohibin D is classified as an annonaceous acetogenin, a type of organic compound primarily derived from the Annonaceae family of plants. Its chemical structure is characterized by a long hydrocarbon chain, specifically a C37H68O4 formula, which includes a terminal carboxylic acid and a 2-propanol unit at the C-2 position. This configuration leads to the formation of a methyl-substituted alpha, beta-unsaturated-gamma-lactone. A notable feature of Cohibin D is the presence of a tetrahydrofuran or tetrahydropyran system, often accompanied by hydroxyl groups, which contribute to its unique properties and biological activities .
The synthesis of Cohibin D typically involves extraction from natural sources such as Annona muricata (soursop) or Annona nutans. The biosynthetic pathway leading to its formation includes enzymatic processes that convert simple fatty acids into more complex structures through oxidative and reductive reactions. Synthetic approaches may also be employed, utilizing
Cohibin D has potential applications in various fields, particularly in pharmacology due to its cytotoxic properties against cancer cells. Its role as an acetogenin suggests potential use in developing anticancer drugs or supplements aimed at enhancing metabolic health. Additionally, it may have applications in agricultural sciences as a natural pesticide or herbicide due to its biological activity against certain pests .
Cohibin D shares structural and functional similarities with several other compounds within the class of annonaceous acetogenins. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Cohibin A | C35H62O4 | Lacks hydroxyl groups compared to Cohibin D |
| Annonacin | C34H54O6 | Exhibits potent cytotoxicity against cancer |
| Bullatacin | C36H60O6 | Known for its ability to inhibit mitochondrial function |
| Squamocin | C34H56O5 | Has a similar lactone structure but varies in side chains |
Uniqueness of Cohibin D: Cohibin D is distinguished by its specific hydrocarbon chain length (C37) and the presence of both hydroxyl groups and a tetrahydrofuran ring, which may enhance its solubility and biological activity compared to other acetogenins .
Cohibin D represents a structurally complex annonaceous acetogenin with the molecular formula C₃₇H₆₈O₄ [1]. The compound exhibits a molecular weight of 576.51176066 daltons, as determined through high-resolution mass spectrometry analyses [1]. The monoisotopic mass has been precisely calculated at 576.5118 daltons, providing crucial data for accurate identification in analytical procedures [2]. The compound has been assigned the Chemical Abstracts Service registry number 293735-22-5, establishing its unique chemical identity in scientific databases [1].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₇H₆₈O₄ | Multiple databases [3] [1] |
| Molecular Weight (g/mol) | 576.51176066 | KNApSAcK Database [1] |
| Monoisotopic Mass (Da) | 576.5118 | FooDB [2] |
| CAS Registry Number | 293735-22-5 | KNApSAcK Database [1] |
| Chemical Classification | Annonaceous acetogenin | Literature review [4] [5] |
The molecular composition indicates the presence of 37 carbon atoms, 68 hydrogen atoms, and 4 oxygen atoms, reflecting the characteristic structure of long-chain fatty acid derivatives typical of the annonaceous acetogenin family [4] [6]. This molecular formula distinguishes Cohibin D from its structural analogue Cohibin C, which possesses the same molecular formula but differs in the positional arrangement of functional groups along the aliphatic chain [4] [6].
Cohibin D exhibits the characteristic structural features of annonaceous acetogenins, comprising a long aliphatic chain terminated by an alpha,beta-unsaturated gamma-methyl gamma-lactone moiety [4] [6]. The compound contains a terminal gamma-butyrolactone ring system, which represents one of the defining structural elements of this natural product class [4] [6]. This lactone functionality is specifically positioned as an alpha,beta-unsaturated gamma-methyl gamma-lactone, confirmed through infrared spectroscopy showing a strong absorption at 1741 wavenumbers [4].
The aliphatic backbone consists of a 32-carbon chain incorporating several functionally significant regions [4] [6]. A vicinal diol system is positioned at carbon atoms 15 and 16, representing a critical structural feature that distinguishes Cohibin D from tetrahydrofuran-containing acetogenins [4] [6]. The diol moiety exhibits threo relative stereochemistry, as determined through acetonide derivative formation and nuclear magnetic resonance analysis [4].
| Functional Group/Feature | Position/Location | Configuration |
|---|---|---|
| γ-Butyrolactone ring | Terminal lactone moiety | α,β-unsaturated γ-methyl γ-lactone |
| Vicinal diol system | C-15/C-16 | Threo configuration |
| Isolated double bond | C-19/C-20 (Z-configuration) | Cis (Z) geometry |
| Long aliphatic chain | C32 carbon chain | Linear saturated chain |
| Terminal methyl group | C-34 | Primary carbon |
| Hydroxyl groups | Two at vicinal diol | Threo relative stereochemistry |
An isolated double bond is present between carbon atoms 19 and 20, positioned precisely two methylene units away from the vicinal diol system [4] [6]. This double bond adopts the Z geometric configuration, as evidenced by the characteristic chemical shift patterns of the allylic methylene carbons in carbon-13 nuclear magnetic resonance spectroscopy [4]. The positioning and stereochemistry of these functional groups are crucial for the biogenetic pathway leading to more complex tetrahydrofuran-containing acetogenins [4] [6].
The stereochemical analysis of Cohibin D reveals multiple chiral centers and geometric features that define its three-dimensional structure [4] [6]. The absolute configuration at carbon-36 of the lactone ring has been established as S through enzymatic methodology, indicating the specific spatial arrangement of substituents around this stereogenic center [4]. This configuration is consistent across both Cohibin C and Cohibin D, suggesting a common biosynthetic origin for these compounds [4].
The vicinal diol system at carbons 15 and 16 exhibits threo relative stereochemistry, as confirmed through acetonide derivative formation [4]. Formation of the acetonide derivative produced a single peak at 1.37 parts per million for the acetonyl methyl groups in proton nuclear magnetic resonance spectroscopy, with an overlapping multiplet at 3.59 parts per million consistent with trans stereochemistry in the acetonide ring [4]. This stereochemical arrangement could only be derived from a vicinal diol with threo configuration [4].
| Stereochemical Feature | Configuration | Determination Method |
|---|---|---|
| Absolute configuration at C-36 | S configuration | Enzymatic method [4] |
| Vicinal diol configuration | Threo | Acetonide formation/NMR analysis [4] |
| Double bond geometry | Z (cis) | Chemical shift analysis [4] |
| Lactone stereocenter | γ-lactone methyl substitution | Spectroscopic evidence [4] |
| Overall molecular chirality | Chiral due to stereogenic centers | Chemical degradation studies [4] |
The isolated double bond between carbons 19 and 20 adopts Z geometric configuration, as determined through chemical shift analysis of the allylic methylene carbons [4]. The chemical shifts observed for these carbons at 23.3 and 27.3 parts per million are characteristic of cis geometry in long-chain fatty acid derivatives [4]. This stereochemical arrangement is significant for understanding the biogenetic relationships between Cohibin D and other acetogenin metabolites [4] [6].
The physicochemical properties of Cohibin D reflect its classification as a lipophilic natural product with moderate molecular weight [7]. The compound exists as a white waxy solid under standard conditions, characteristic of long-chain fatty acid derivatives [4]. The ultraviolet absorption maximum occurs at 213.6 nanometers with a logarithmic extinction coefficient of 3.62, indicating the presence of the alpha,beta-unsaturated lactone chromophore [4].
Based on computational predictions for structurally related annonaceous acetogenins, Cohibin D likely exhibits high lipophilicity and membrane permeability characteristics [7]. Studies on similar acetogenin compounds suggest these molecules readily cross biological membranes and demonstrate significant binding to plasma proteins [7]. The presence of hydroxyl groups in the vicinal diol system provides some hydrophilic character, potentially influencing solubility properties and biological interactions [7].
The melting point and other thermal properties have not been extensively characterized for Cohibin D specifically, though related acetogenins typically exhibit melting points in the range of 55-60 degrees Celsius [8]. The compound demonstrates stability under standard storage conditions, though specific degradation pathways and stability studies remain limited in the available literature [4].
The proton nuclear magnetic resonance spectrum of Cohibin D, recorded at 400 megahertz in deuterated chloroform, provides definitive structural confirmation [4]. The terminal lactone proton appears as a characteristic doublet at 6.98 parts per million with a coupling constant of 1.6 hertz, assigned to hydrogen-35 [4]. The methyl group attached to the lactone ring produces a doublet at 1.41 parts per million with a coupling constant of 6.8 hertz, while the corresponding methine proton appears as a doublet of quartets at 4.99 parts per million [4].
The vicinal diol system generates a distinctive multiplet at 3.42 parts per million integrating for two protons, representing the carbinol methine protons at positions 15 and 16 [4]. The isolated double bond produces a complex multiplet around 5.35-5.41 parts per million, confirming the presence of olefinic protons [4]. The extensive aliphatic chain appears as overlapping multiplets in the region between 1.23 and 1.32 parts per million, with the terminal methyl group appearing as a triplet at 0.86 parts per million [4].
Carbon-13 nuclear magnetic resonance spectroscopy at 50 megahertz reveals critical structural information [4]. The lactone carbonyl carbon resonates at 173.3 parts per million, while the olefinic carbon of the lactone appears at 148.6 parts per million [4]. The vicinal diol carbons produce signals at 74.4 and 74.7 parts per million, confirming their oxygenated nature [4]. The double bond carbons appear at 128.9 and 131.5 parts per million, with allylic carbons at 23.3 and 27.3 parts per million supporting the Z geometric assignment [4].
| Technique | Key Signal/Peak | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.98 (d, J = 1.6 Hz) | H-35 (lactone proton) [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.99 (dq, J = 6.8, 1.6 Hz) | H-36 (methyl on lactone) [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.42 (m, 2H) | Vicinal diol protons [4] |
| ¹³C NMR (50 MHz, CDCl₃) | δ 148.6 | C-35 (lactone carbon) [4] |
| ¹³C NMR (50 MHz, CDCl₃) | δ 74.4, 74.7 | Vicinal diol carbons [4] |
Chemical ionization mass spectrometry using methane as the reagent gas produces a protonated molecular ion peak at mass-to-charge ratio 577, corresponding to the molecular hydrogen adduct [4]. Additional fragmentation peaks appear at mass-to-charge ratios 559 and 541, representing sequential water losses from the molecular ion [4]. The base peak appears at mass-to-charge ratio 577, confirming the molecular weight determination [4].
Electron impact mass spectrometry at 40 electron volts generates characteristic fragmentation patterns that provide structural information [4]. Significant fragment ions appear at mass-to-charge ratios 323, 305, 295, and 277, resulting from cleavages at the vicinal diol site [4]. These fragmentations correspond to transannular cleavages and alpha-cleavages around the diol functionality [4]. The presence of fragment ions shifted by 28 atomic mass units suggests the existence of positional isomers, consistent with the isolation of Cohibin D as a mixture with Cohibin C [4].
High-energy collision-induced dissociation mass spectrometry of the lithium adduct ion at mass-to-charge ratio 583 reveals detailed structural information [4]. The fragmentation pattern shows two distinct ion series: one containing the lactone moiety and another containing the terminal methyl chain [4]. Remote charge fragmentation produces successive ion peaks separated by 14 atomic mass units, allowing precise location of functional groups along the aliphatic chain [4].
Infrared spectroscopy analysis using potassium bromide pellets reveals characteristic absorption bands that confirm the structural features of Cohibin D [4]. The most prominent absorption occurs at 1741 wavenumbers, corresponding to the carbonyl stretch of the alpha,beta-unsaturated gamma-lactone ring [4]. This frequency is diagnostic for the acetogenin lactone functionality and distinguishes these compounds from other natural product classes [4].
A broad absorption band centered at 3304 wavenumbers indicates the presence of hydroxyl groups, consistent with the vicinal diol system [4]. Additional absorptions appear at 2916 and 2845 wavenumbers, representing asymmetric and symmetric carbon-hydrogen stretching vibrations of the extensive aliphatic chain [4]. The absorption at 1653 wavenumbers corresponds to the carbon-carbon double bond stretch of the alpha,beta-unsaturated lactone system [4].
| Technique | Key Signal/Peak | Assignment |
|---|---|---|
| IR Spectroscopy (KBr) | 1741 cm⁻¹ | γ-lactone C=O stretch [4] |
| IR Spectroscopy (KBr) | 3304 cm⁻¹ | OH stretch [4] |
| Mass Spectrometry (CIMS) | m/z 577 [M+H]⁺ | Molecular ion peak [4] |
| Mass Spectrometry (EIMS) | m/z 323, 305, 295, 277 | Fragmentation pattern [4] |
| UV Spectroscopy (MeOH) | λmax 213.6 nm | α,β-unsaturated lactone [4] |